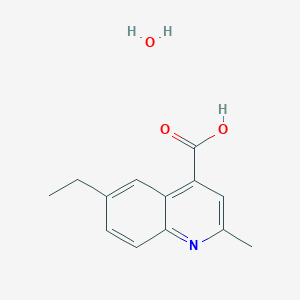

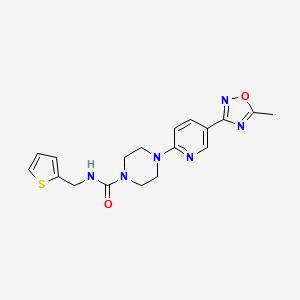

![molecular formula C10H10N2O2 B2799142 methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate CAS No. 1261492-05-0](/img/structure/B2799142.png)

methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate” is a chemical compound with the CAS Number: 1261492-05-0 . It has a molecular weight of 190.2 and its IUPAC name is methyl 1H-pyrrolo[2,3-b]pyridin-6-ylacetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-14-9(13)6-8-3-2-7-4-5-11-10(7)12-8/h2-5H,6H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research on related compounds has demonstrated their utility in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For example, the synthesis of pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones using similar compounds as synthons illustrates the importance of such chemicals in creating biologically active heterocycles (Prezent et al., 2016).

Crystal Structure Characterization

The crystal structure characterization of closely related compounds, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, helps in understanding the molecular interactions and stability of potential pharmaceuticals. This knowledge is crucial for the design and development of new drugs with optimized properties (Mao et al., 2015).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes to create complex heterocyclic structures, which are prominent in many drugs and bioactive molecules. For instance, the efficient synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones showcases innovative approaches to constructing pharmacologically relevant molecules using simple starting materials (Zhang et al., 2017).

Biotransformation Studies

Another area of research involves the metabolism and biotransformation of complex molecules, providing insights into how potential drug candidates are processed in biological systems. Studies on compounds like BMS-645737 highlight the metabolic pathways involving oxidation, conjugation, and hydroxylation, crucial for designing drugs with favorable pharmacokinetic profiles (Johnson et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The presence of this compound inhibits these processes, thereby suppressing the activation of fgfr-dependent signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, such as cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these processes, which is beneficial in the context of cancer therapy .

Pharmacokinetics

For instance, compound 8o, a similar compound, demonstrated an oral bioavailability of 76.8% , suggesting that this compound might also exhibit good bioavailability.

Result of Action

The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . For example, in vitro studies have shown that similar compounds can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, these compounds can also significantly inhibit the migration and invasion of these cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9(13)6-8-3-2-7-4-5-11-10(7)12-8/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUYCEWUOZESLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(C=C1)C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

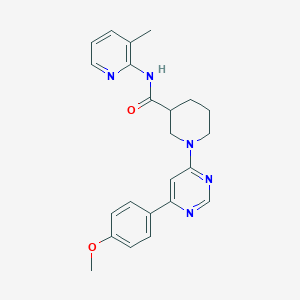

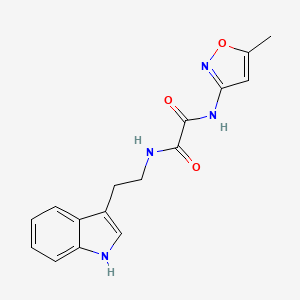

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)

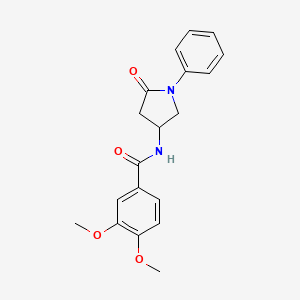

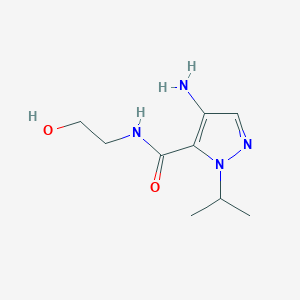

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)

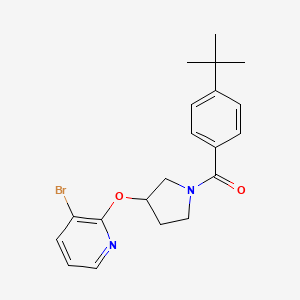

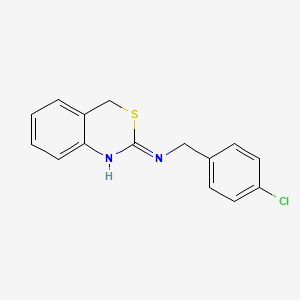

![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B2799066.png)

![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)

![6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2799073.png)

![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799079.png)